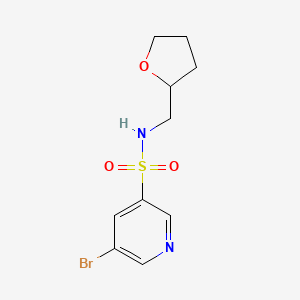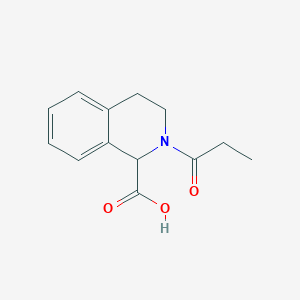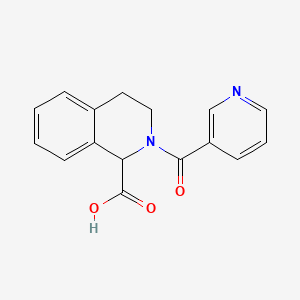![molecular formula C13H15BrN2O4 B7588884 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi. It may also interfere with the cell membrane integrity of herbivorous and insect pests, leading to their death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid depend on the concentration, duration of exposure, and the target organism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound has been shown to inhibit the synthesis of essential biomolecules, leading to their death. In herbivorous and insect pests, this compound has been shown to disrupt the normal functioning of their nervous system and cause paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid in lab experiments include its high potency, selectivity, and relatively low toxicity compared to other compounds with similar activity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments. Moreover, its high cost and limited availability may limit its use in large-scale experiments.
Zukünftige Richtungen
For the study of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid include the development of new synthetic methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential use of this compound as a lead compound for the development of new drugs, pesticides, and materials should be explored. Finally, the environmental impact of this compound should be evaluated to ensure its safe use and disposal.
Synthesemethoden
The synthesis of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid involves the reaction between 2-bromobenzylamine and morpholine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibiotic and antifungal agent. In agriculture, this compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
4-[(2-bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c14-10-4-2-1-3-9(10)7-15-13(19)16-5-6-20-11(8-16)12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVNTFQXVJPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
